molecular formula C20H22N2O6 B1609998 N-Cbz-L-Glu-NHOBn CAS No. 862498-11-1

N-Cbz-L-Glu-NHOBn

Cat. No.: B1609998
CAS No.: 862498-11-1
M. Wt: 386.4 g/mol
InChI Key: DJBNJBTZHPRSPC-KRWDZBQOSA-N
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Description

N-Cbz-L-Glu-NHOBn is a protected glutamic acid derivative featuring a carbobenzyloxy (Cbz) group at the N-terminus and a benzyloxy (Bn) ester at the γ-carboxylic acid. This compound is widely utilized in peptide synthesis and biochemical research due to its protective groups, which enhance stability during reactions while allowing selective deprotection under controlled conditions (e.g., hydrogenolysis for Cbz removal). Its synthesis typically involves coupling reactions under anhydrous conditions, with purification via column chromatography or recrystallization to achieve high purity (>95%) .

Key structural features:

  • Cbz group: Provides acid stability and selective deprotection via hydrogenation.
  • Benzyl ester (NHOBn): Protects the γ-carboxyl group of glutamic acid, preventing unwanted side reactions.
  • Chirality: Retains the L-configuration of glutamic acid, critical for biological compatibility.

Properties

CAS No.

862498-11-1

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

(4S)-5-oxo-5-(phenylmethoxyamino)-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C20H22N2O6/c23-18(24)12-11-17(19(25)22-28-14-16-9-5-2-6-10-16)21-20(26)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,26)(H,22,25)(H,23,24)/t17-/m0/s1

InChI Key

DJBNJBTZHPRSPC-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NOCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NOCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Protective Groups Key Features Applications
This compound Cbz (N-term), Bn (γ-COOH) Dual protection ensures stability in acidic/neutral conditions; chiral integrity maintained. Peptide synthesis, isotopic labeling studies
N-Boc-L-Glu-OtBu Boc (N-term), tBu (γ-COOH) Acid-labile Boc group; tBu ester requires strong acids (e.g., TFA) for cleavage. Solid-phase peptide synthesis (SPPS)
N-Acetyl-L-Glutamic Acid Acetyl (N-term) No side-chain protection; limited stability in basic conditions. Biochemical assays, metabolic studies
L-Glutathione (Reduced) None (tripeptide: Glu-Cys-Gly) Naturally occurring antioxidant; free thiol group in cysteine. Cellular redox regulation, detoxification
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl Cbz, Bzl (multiple sites) Multi-protected tripeptide with isotopic labels (13C, 15N); complex purification. Advanced tracer studies, receptor binding assays

Protective Group Chemistry

  • Cbz vs. Boc: The Cbz group in this compound is stable under acidic conditions but removable via hydrogenolysis, whereas the Boc group (in N-Boc-L-Glu-OtBu) is cleaved with trifluoroacetic acid (TFA). This makes Cbz preferable for orthogonal protection strategies .
  • Bn Ester vs. tBu Ester : The benzyl ester in this compound requires harsher conditions (e.g., H2/Pd) for deprotection compared to the tert-butyl ester, which is removed with mild acids. This difference impacts the choice of synthetic routes .

Reactivity and Stability

  • This compound exhibits superior stability in peptide coupling reactions compared to unprotected derivatives like N-Acetyl-L-Glutamic Acid, which may undergo unwanted cyclization or racemization .
  • In contrast to L-Glutathione, which is redox-active due to its cysteine residue, this compound lacks reactive thiols, making it suitable for non-redox applications .

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